Cas no 893645-77-7 (1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid)
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyl-6-(2-thienyl)-1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid
- MFCD08558202
- VS-03673
- EN300-26764
- CS-0243733
- Z55872173
- 1,3-Dimethyl-6-(2-thienyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
- 893645-77-7
- AKOS000263740
- AB00768136-01
- 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1,3-dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,3-dimethyl-6-(2-thienyl)-
- G27561
- 1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- BBL013110
- 1,3-DIMETHYL-6-(THIOPHEN-2-YL)PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID
- ALBB-021528
- STK350742
- 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid
-
- MDL: MFCD08558202
- Inchi: 1S/C13H11N3O2S/c1-7-11-8(13(17)18)6-9(10-4-3-5-19-10)14-12(11)16(2)15-7/h3-6H,1-2H3,(H,17,18)
- InChI Key: SFWLLQXTTFBYMQ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(C(=O)O)=C2C(C)=NN(C)C2=N1
Computed Properties
- Exact Mass: 273.05719778g/mol
- Monoisotopic Mass: 273.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 500.9±50.0 °C at 760 mmHg
- Flash Point: 256.8±30.1 °C
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269244-5g |
1,3-Dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 95% | 5g |
$497 | 2021-08-18 | |
| TRC | D459398-50mg |
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid |
893645-77-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D459398-100mg |
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid |
893645-77-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D459398-500mg |
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid |
893645-77-7 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Matrix Scientific | 080270-500mg |
1,3-Dimethyl-6-(2-thienyl)-1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 500mg |
$168.00 | 2023-09-09 | ||
| Matrix Scientific | 080270-1g |
1,3-Dimethyl-6-(2-thienyl)-1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 1g |
$210.00 | 2023-09-09 | ||
| Matrix Scientific | 080270-5g |
1,3-Dimethyl-6-(2-thienyl)-1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 5g |
$735.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314403-1g |
1,3-Dimethyl-6-(thiophen-2-yl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 95+% | 1g |
¥2160.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314403-5g |
1,3-Dimethyl-6-(thiophen-2-yl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 95+% | 5g |
¥7548.00 | 2024-04-26 | |
| A2B Chem LLC | AJ04634-2.5g |
1,3-Dimethyl-6-thien-2-yl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
893645-77-7 | 98% | 2.5g |
$455.00 | 2024-04-19 |
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Suppliers
1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid
Introduction to 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid (CAS No. 893645-77-7) and Its Emerging Applications in Chemical Biology
The compound 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid (CAS No. 893645-77-7) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a structurally complex molecule, it combines the versatility of fused pyrazole and pyridine rings with the electron-donating properties of a thiophene substituent, making it a promising candidate for various biochemical and medicinal applications. This introduction delves into the molecular characteristics, synthetic pathways, and recent advancements in its utilization within the chemical biology landscape.
The molecular framework of 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid is characterized by its rigid bicyclic system, which includes a pyrazole ring linked to a pyridine core through a thiophene bridge. The presence of two methyl groups at the 1-position of the pyrazole ring enhances its lipophilicity, while the thiophene moiety introduces additional electronic complexity. This unique arrangement not only influences its physicochemical properties but also opens up diverse possibilities for interactions with biological targets.
In terms of synthetic chemistry, the preparation of 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid involves multi-step organic transformations that typically begin with the functionalization of commercially available precursors such as 2-aminothiophene and 3-methylpyrazole. Key steps include cyclization reactions to form the heterocyclic core, followed by carboxylation at the 4-position of the pyridine ring. Advances in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes, enabling scalable production for research and therapeutic purposes.
Recent studies have highlighted the potential of 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid as a scaffold for developing bioactive molecules. Its structural motifs are reminiscent of known pharmacophores found in drugs targeting neurological disorders and cancer. For instance, modifications to its thiophene ring have been explored to modulate binding affinity to ion channels and G protein-coupled receptors (GPCRs), which are critical in regulating neuronal signaling. Preliminary in vitro assays suggest that derivatives of this compound exhibit promising activity in models relevant to neurodegeneration.
The carboxylic acid functionality at the 4-position provides an additional handle for further derivatization, allowing chemists to introduce diverse substituents that fine-tune biological activity. This flexibility has led to the synthesis of several analogs that show enhanced potency or selectivity in preclinical studies. Notably, some derivatives have demonstrated inhibitory effects on kinases involved in tumor proliferation, positioning this scaffold as a valuable asset in oncology research. The ability to rapidly generate libraries of related compounds using automated synthesis platforms has accelerated the discovery process.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding how 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid interacts with biological targets at the atomic level. Docking simulations have revealed favorable binding modes with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation pathways. These insights have guided medicinal chemists in optimizing lead compounds for therapeutic efficacy while minimizing off-target effects.
The growing interest in 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid has also spurred interdisciplinary collaborations between synthetic chemists and biologists. By integrating experimental data with computational predictions, researchers are gaining deeper insights into structure-function relationships that underpin its biological activity. This synergy has been particularly fruitful in identifying novel drug candidates that leverage its unique structural features.
Looking ahead, future research on 1,3-Dimethyl-6-thien-2-yl-1H-pyrazolo[3,4-bpyridine-4-carboxylic Acid is likely to focus on expanding its therapeutic applications through innovative chemical modifications. Strategies such as bioconjugation or prodrug design could enhance its delivery and bioavailability in vivo. Additionally, exploring its potential as an imaging agent or diagnostic tool remains an exciting avenue for further investigation.
In conclusion,1,3-Dimethyl-6-thienyl]-substituted pyrazolopyridine carboxylic acid (CAS No. 893645777) stands out as a versatile scaffold with significant promise in chemical biology and drug discovery. Its complex architecture offers multiple opportunities for functionalization while maintaining robust interactions with biological targets. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound is poised to play an increasingly important role in developing next-generation therapeutics across multiple disease areas.
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